molecular formula C14H18FN3O4 B8387018 2-fluoro-5-methoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide

2-fluoro-5-methoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide

Cat. No. B8387018
M. Wt: 311.31 g/mol
InChI Key: UYLFZBGDPNFVEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07709471B2

Procedure details

To a stirred solution of 2-fluoro-5-methoxy-4-nitro-benzoic acid (Intermediate 29; 861 mg, 4.00 mmol) in DMA (20 mL) was added 4-amino-1-methylpiperidine (Fluorochem; 503 mg, 4.40 mmol) followed by DIPEA (1.4 mL, 8.00 mmol) and HATU (1.68 g, 4.40 mmol) and the resulting yellow solution stirred at room temperature for 1 hr. The solvent was removed under reduced pressure and the residue taken up in methanol (approx 10 mL) and loaded onto a 20 g SCX-2 cartridge washing with methanol (50 mL) and eluting with 7 N methanolic ammonia (50 mL) to give a yellow solid, 1.47 g. This was purified by flash silica chromatography (Companion, 40 g, 0-5% ammonia in methanol/DCM) to give the desired product as a pale yellow solid (1.25 g, 4.00 mmol, 100%.)
Quantity
861 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
503 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
1.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.68 g
Type
reactant
Reaction Step Three
Yield
100%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[C:8]([O:14][CH3:15])=[CH:7][C:3]=1[C:4]([OH:6])=O.[NH2:16][CH:17]1[CH2:22][CH2:21][N:20]([CH3:23])[CH2:19][CH2:18]1.CCN(C(C)C)C(C)C.CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F>CC(N(C)C)=O>[F:1][C:2]1[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[C:8]([O:14][CH3:15])=[CH:7][C:3]=1[C:4]([NH:16][CH:17]1[CH2:22][CH2:21][N:20]([CH3:23])[CH2:19][CH2:18]1)=[O:6] |f:3.4|

Inputs

Step One
Name
Quantity
861 mg
Type
reactant
Smiles
FC1=C(C(=O)O)C=C(C(=C1)[N+](=O)[O-])OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C(=O)O)C=C(C(=C1)[N+](=O)[O-])OC
Name
Quantity
503 mg
Type
reactant
Smiles
NC1CCN(CC1)C
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Two
Name
Quantity
1.4 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Three
Name
Quantity
1.68 g
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting yellow solution stirred at room temperature for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
WASH
Type
WASH
Details
washing with methanol (50 mL)
WASH
Type
WASH
Details
eluting with 7 N methanolic ammonia (50 mL)
CUSTOM
Type
CUSTOM
Details
to give a yellow solid, 1.47 g
CUSTOM
Type
CUSTOM
Details
This was purified by flash silica chromatography (Companion, 40 g, 0-5% ammonia in methanol/DCM)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=C(C(=O)NC2CCN(CC2)C)C=C(C(=C1)[N+](=O)[O-])OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4 mmol
AMOUNT: MASS 1.25 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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